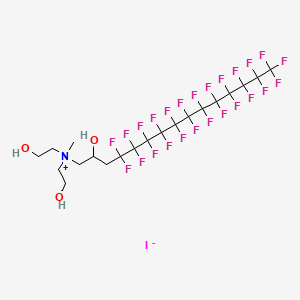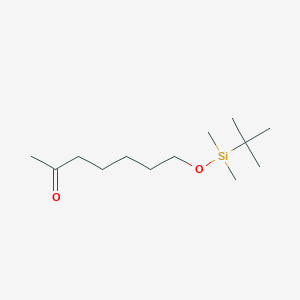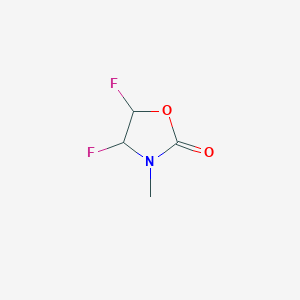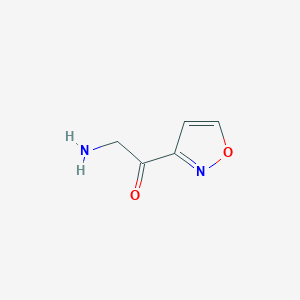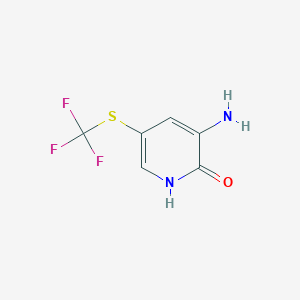
3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one is an organic compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylpyrazole: Similar in structure but lacks the trifluoromethylthio group.
3-Amino-5-(trifluoromethyl)pyridine-2-thiol: Contains a thiol group instead of a pyridinone ring.
Uniqueness
3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethylthio group and the pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H5F3N2OS |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
3-amino-5-(trifluoromethylsulfanyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13-3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12) |
Clave InChI |
NXULMZZHOYYMQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)

![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
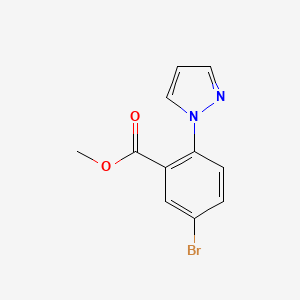
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)

